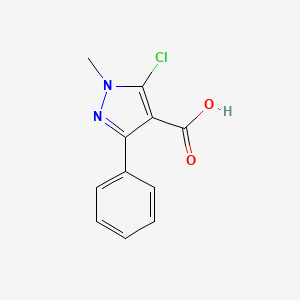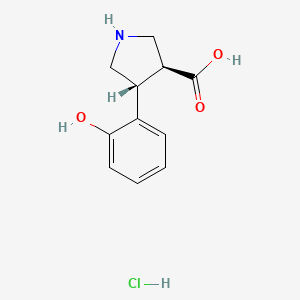
5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid
Descripción general
Descripción
The compound “5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid” is a pyrazole derivative . Pyrazole derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Synthesis Analysis
The compound was prepared in a series of syntheses to produce new pyrazole derivatives . The synthesis of pyrazoles involves a variety of methods, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P21/c with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å, c = 22.4188(10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å3 and Z = 4 .Chemical Reactions Analysis
The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It can also undergo a variety of chemical reactions, including acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Aplicaciones Científicas De Investigación
Synthesis of Smoothened Antagonists
The compound is used as a reactant for the synthesis of (aminomethyl)pyrazoles, which act as Smoothened antagonists for hair inhibition. This application is significant in the development of treatments for conditions like hirsutism .
ORL1 Receptor Antagonists
It serves as a precursor in the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine. These antagonists have potential therapeutic applications in pain management .
Anti-Cancer Properties
Pyrazole derivatives, including 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, have been noted for their anti-cancer properties. They are explored for their potential use in cancer treatment strategies .
Corrosion Inhibition
The compound has been studied for its corrosion protection properties for mild steel in HCl environments. This is crucial for extending the life of metal structures and components in corrosive settings .
Antibacterial and Anti-inflammatory
These compounds exhibit antibacterial and anti-inflammatory properties, making them valuable in the development of new antibiotics and anti-inflammatory drugs .
Analgesic and Anticonvulsant Effects
Their analgesic and anticonvulsant effects are also noteworthy, suggesting their use in pain relief and seizure control medications .
Anthelmintic and Antioxidant Activities
The anthelmintic activity makes them useful in treating parasitic worm infections, while their antioxidant properties contribute to protecting cells from oxidative stress .
Herbicidal Applications
Lastly, they hold herbicidal properties, which could be harnessed in agricultural practices to manage weed growth without harming crops .
Mecanismo De Acción
Biochemical Pathways
Pyrazole derivatives have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . This suggests that the compound may interact with multiple biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid . .
Propiedades
IUPAC Name |
5-chloro-1-methyl-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(12)8(11(15)16)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJCGJQZUGPCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377138 | |
| Record name | 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid | |
CAS RN |
191419-14-4 | |
| Record name | 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)











